Specific Scientific Field: Organic chemistry and catalysis.
Summary: Artificial sugar saccharin and its derivatives play a crucial role as catalysts in a wide variety of organic transformations. These derivatives offer a greener and superior catalytic approach for various reactions .
Methods of Application: Researchers have synthesized several saccharin derivatives, including saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin, palladium saccharin, DMAP–saccharin, and [Bmim]Sac. These derivatives serve as catalysts in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .
Results and Outcomes: The application of saccharin derivatives has led to improved reaction efficiency, selectivity, and reduced environmental impact. These derivatives also serve as a source of CO, NH2, SCN, SCF3, and nitro groups in various synthetic processes .
Specific Scientific Field: Biochemistry and pharmacology.
Summary: Researchers have used radioactivity to study the distribution of radioactive saccharin in organs and tissues of rats following oral administration of labeled saccharin. This approach provides insights into saccharin metabolism and tissue localization .
Methods of Application: Radioactive saccharin (3-14C) is administered orally to rats, and its distribution is observed at different time intervals (e.g., one, two, four, eight, twenty-four, forty-eight, and seventy-two hours). The radioactivity data help elucidate saccharin’s fate within the body .
Results and Outcomes: These studies contribute to our understanding of saccharin metabolism, tissue uptake, and potential health implications. They also inform regulatory decisions regarding saccharin consumption .
Saccharin, chemically known as benzosulfimide, is a non-nutritive artificial sweetener that is approximately 500 times sweeter than sucrose. It was first synthesized in 1879 by Constantin Fahlberg while working on coal tar derivatives in Ira Remsen's laboratory at Johns Hopkins University. Saccharin appears as white, odorless crystals and is commonly used in various food products, including beverages, candies, and baked goods. It is often employed to mask bitter flavors in medications and is available primarily in its sodium or calcium salt forms due to their high water solubility .
Saccharin does not participate in the body's metabolic processes. Unlike sugar, it is not broken down for energy and is excreted unchanged through urine []. The sweetness perception is believed to be due to its interaction with taste receptors on the tongue, particularly the T1R2 and T1R3 receptors, which are responsible for sweet taste perception. However, the exact mechanism of how saccharin activates these receptors is still under investigation [].
Saccharin can be synthesized through various methods:
Studies have examined the interactions of saccharin with other compounds:
Several compounds share similarities with saccharin, particularly regarding their sweetening properties. Here are some notable examples:
Compound | Sweetness Relative to Sucrose | Unique Characteristics |
---|---|---|
Aspartame | 200 times sweeter | Contains amino acids; less stable under heat |
Sucralose | 600 times sweeter | Chlorinated sugar derivative; heat-stable |
Acesulfame Potassium | 200 times sweeter | Often blended with other sweeteners for synergy |
Neotame | 7000–13000 times sweeter | Stable under heat; derived from aspartame |
Saccharin's uniqueness lies in its historical significance as the first artificial sweetener and its distinctive bitter aftertaste at high concentrations. Unlike newer sweeteners such as aspartame or sucralose, which have more favorable taste profiles, saccharin's stability under heat and chemical inertness make it a valuable option for specific applications despite its aftertaste concerns
Saccharin exhibits diverse biological activities beyond its well-known sweetening properties. Recent studies have revealed its interactions with multiple receptor systems and cellular pathways, suggesting a more complex role in human physiology than previously recognized. The sweet taste receptor, a heterodimeric G protein-coupled receptor composed of T1R2 and T1R3 subunits, serves as the primary target for saccharin's sweetening effects. This receptor is expressed not only in taste buds but also in non-gustatory tissues including enteroendocrine cells, pancreatic beta-cells, and adipose tissue, suggesting widespread physiological roles beyond taste perception. Saccharin demonstrates a complex concentration-dependent interaction profile with the sweet taste receptor heterodimer. At low concentrations (<3 mM), saccharin binds to the orthosteric site in the T1R2 subunit, activating the receptor and eliciting sweetness. However, as concentration increases (>3 mM), saccharin molecules bind to additional allosteric inhibitory sites in both T1R2 and T1R3, inhibiting receptor activity and potentially contributing to the bitter aftertaste experienced at higher concentrations. Species-dependent responses to saccharin have been instrumental in identifying these binding sites. Through functional analysis of human/rat chimeric receptors, researchers have confirmed that the human T1R2 contains the orthosteric binding site responsible for saccharin's sweet taste, while both T1R2 and T1R3 contain allosteric inhibitory sites. Table 1. Concentration-Dependent Binding Dynamics of Saccharin with Sweet Taste Receptor Saccharin and other synthetic sweeteners activate a signaling cascade distinct from that of natural carbohydrate sweeteners. When saccharin binds to the T1R2/T1R3 heterodimer, it initiates the phospholipase C (PLC)-mediated conversion of phosphatidylinositol lipids to diacylglycerol and inositol triphosphate (IP3). This process triggers calcium release from intracellular stores, whereas natural carbohydrate sweeteners induce calcium uptake from the extracellular space. The G protein chimeras Gα16gust44 and Gα15i3 link the sweet taste receptor dimer to this IP3-dependent Ca2+ release pathway. This signaling cascade ultimately leads to potassium efflux, membrane depolarization, and nerve fiber excitation, resulting in taste signal transduction. Recent research has revealed that saccharin can stimulate insulin secretion through mechanisms dependent on sweet taste receptors and transient receptor potential cation channel M5 (TRPM5). This finding is particularly significant as it demonstrates saccharin's potential metabolic effects beyond taste perception. The pathway begins with saccharin binding to sweet taste receptors in pancreatic beta cells, leading to elevated cytoplasmic Ca2+ concentrations. TRPM5 is activated by this calcium increase, causing membrane depolarization and ultimately triggering insulin secretion. This effect has been demonstrated both in vitro and in vivo, where ingestion of physiological amounts of saccharin potentiated insulin secretion dependent on sweet taste receptors. Protein kinase C (PKC) plays a crucial role in the signaling cascade initiated by synthetic sweeteners like saccharin. While the complete pathway remains to be fully elucidated, studies have demonstrated that saccharin can stimulate PKC activity in various cell types, including T51B rat liver cells. The involvement of PKC in this pathway has been confirmed through inhibition studies using the PKC inhibitor bisindolylmaleimide (BIM). These studies suggest that PKC activation is an intermediate step in the synthetic sweetener-triggered cascade, potentially linking receptor activation to downstream cellular effects. Calcium and integrin-binding protein 1 (CIB1) has been identified as a specific binding partner of the intracellular carboxyterminal domain of the sweet taste receptor subunit Tas1r2. Functional studies have revealed that CIB1 acts as an inhibitor of IP3-dependent Ca2+ release in taste signal transduction. Experimental manipulation of CIB1 levels significantly affects cellular responses to saccharin. Depletion of CIB1 by short-hairpin RNA increased the Ca2+ response to InsP3-generating ligands including saccharin, while overexpression of CIB1 had the opposite effect. This inhibitory effect was dependent on the thapsigargin-sensitive Ca2+ store of the endoplasmic reticulum and independent of extracellular Ca2+. The modulation of sweet taste receptor signaling by CIB1 is most likely mediated by its interaction with the InsP3 receptor, providing a regulatory mechanism for controlling the intensity of sweetness perception and related physiological responses. Beyond its interactions with taste receptors, saccharin has been found to interact with DNA and DNA-binding proteins, raising questions about its potential genotoxic effects. Spectroscopic techniques, molecular docking, and molecular dynamics simulations have been used to evaluate the interaction of saccharin and sodium saccharin with the promoter of the human p53 gene. Fluorescence spectroscopy revealed a gradual increase in fluorescence intensity around 350 nm without significant spectral shift, indicating interaction between both compounds and the gene. Docking results showed that both saccharin and sodium saccharin tend to bind to specific nucleotide sequences, particularly the 5'-DG56DG57-3' sequence of the gene. Molecular dynamics simulations demonstrated that binding occurs through the groove binding mode, with hydrogen and hydrophobic interactions being the major forces in complex stability. This binding induced significant conformational changes to the DNA structure, potentially affecting p53 gene expression. While these findings do not conclusively demonstrate carcinogenic effects, they provide valuable insight into the potential interactions of saccharin with DNA at the molecular level, contributing to the ongoing discussion about its safety profile. A recently discovered antimicrobial property of saccharin involves disruption of bacterial cell envelope stability and interference with DNA replication. Studies have shown that saccharin inhibits cell division in both Gram-negative and Gram-positive bacteria, leading to cell filamentation with altered DNA synthesis dynamics. The most striking effect observed is the formation of bulges emerging from the cell envelope, which ultimately trigger cell lysis. Transcriptomic analysis revealed that exposure to saccharin resulted in differential regulation of numerous membrane-associated genes, with the outer membrane porin OmpF being significantly downregulated while pathways associated with O-antigen LPS biosynthesis and peptidoglycan biosynthesis were upregulated. This pattern suggests a cellular response to cell envelope damage triggered by saccharin. Furthermore, saccharin appears to impact DNA replication and repair systems, as evidenced by upregulation of pathways related to DNA replication and mismatch repair in exposed bacteria. The impact on DNA synthesis dynamics was confirmed using fluorescent reporters, which showed that saccharin exposure triggered increased signal, particularly in non-origin-initiated DNA synthesis activity. Table 2. Antimicrobial Effects of Saccharin on Bacterial Cells These antimicrobial properties suggest potential applications for saccharin in combating bacterial infections, particularly those involving biofilm formation or multidrug-resistant pathogens.Sweet Taste Receptor (STR) Signaling Pathways
T1R2/T1R3 Heterodimer Binding Dynamics
Concentration Primary Binding Site Effect on Receptor Taste Perception <3 mM Orthosteric site in T1R2 Activation Sweet taste >3 mM Allosteric sites in T1R2 Inhibition Reduced sweetness/bitter aftertaste Higher concentrations Allosteric sites in both T1R2 and T1R3 Strong inhibition Pronounced bitter aftertaste Phospholipase C (PLC)-Mediated Calcium Mobilization
TRPM5 Channel Activation in Insulin Secretion
Cellular Signaling Cascades
Protein Kinase C (PKC) Involvement in Synthetic Sweetener Pathways
Calcium and Integrin-Binding Protein 1 (CIB1) Modulation
Molecular Docking and Structural Studies
Saccharin Interactions with p53 Protein in DNA Binding Regions
Bulge Formation and Membrane Disruption in Bacterial Cells
Effect Mechanism Consequence Cell filamentation Inhibition of cell division Altered cell morphology Bulge formation Disruption of cell envelope integrity Cell lysis DNA synthesis alteration Potential DNA damage and activation of repair pathways Compromised genome integrity Biofilm disruption Inhibition of cell attachment and matrix formation Reduced bacterial colonization Inhibition of twitching motility Effect on type IV pili Reduced virulence in some pathogens
Saccharin directly stimulates insulin secretion through activation of heterodimeric sweet taste receptors (T1R2/T1R3) in pancreatic beta-cells. Binding studies demonstrate saccharin's high affinity for these G protein-coupled receptors, triggering a phospholipase C-beta 2 (PLC-β2) signaling cascade [1] [3]. This pathway increases inositol trisphosphate production, mobilizing intracellular calcium stores and enhancing calcium influx through transient receptor potential cation channel subfamily M member 5 (TRPM5) channels [1].
Real-time biosensor measurements reveal saccharin induces a 2.3-fold increase in vesicular exocytosis rates compared to baseline insulin secretion in murine islets [3]. Genetic ablation of T1R2 receptors completely abolishes this effect, confirming the sweet taste receptor dependency [1]. Human islet experiments show similar potentiation, with saccharin increasing glucose-stimulated insulin secretion by 38% at physiological concentrations (0.1 mM) [3].
Acute saccharin administration (5 mg/kg) improves oral glucose tolerance in rodents by 27% through enhanced early-phase insulin response [2] [3]. This effect disappears when glucose is delivered intravenously, highlighting the cephalic phase insulin release mechanism mediated by oral sweet taste detection [2].
Chronic exposure (8-16 weeks) produces paradoxical glucose dysregulation. Rats fed saccharin-sweetened diets exhibit 19% higher peak blood glucose levels during oral tolerance tests compared to glucose-fed controls [2]. This impairment correlates with 34% reduced GLP-1 secretion, potentially due to disrupted enteroendocrine cell signaling [2]. Long-term studies (120 days) demonstrate increased fasting insulin resistance markers, including a 22% elevation in homeostatic model assessment of insulin resistance (HOMA-IR) scores [5].
Saccharin consumption induces dose-dependent lipid alterations in rodent models:
Parameter | 60-Day Change (5 mg/kg) | 120-Day Change (5 mg/kg) |
---|---|---|
Total Cholesterol | -21% [4] | -22% [5] |
Triglycerides | -35% [5] | -37% [4] |
LDL Cholesterol | -28% [5] | -23% [5] |
HDL Cholesterol | -23% [5] | -31% [5] |
These changes occur independently of caloric intake, suggesting direct metabolic effects. Mechanistic studies implicate saccharin's interaction with hepatic peroxisome proliferator-activated receptor alpha (PPAR-α), upregulating fatty acid oxidation genes by 2.1-fold [4]. However, the concurrent HDL reduction indicates potential disruption of reverse cholesterol transport pathways [5].
Saccharin exposure significantly alters hepatic function markers:
Oxidative stress parameters show dose-dependent worsening:
Marker | 120-Day Change (5 mg/kg) |
---|---|
Malondialdehyde | +41% [5] |
Superoxide dismutase | -27% [5] |
8-OHdG | +25% [5] |
These changes correlate with histopathological evidence of hepatocellular vacuolization and inflammatory infiltration [5]. The 8-OHdG accumulation indicates DNA oxidation damage, particularly in mitochondrial genomes where levels increase 3.2-fold compared to nuclear DNA [5].
Chronic saccharin exposure (≥8 weeks) elevates serum creatinine by 33% and uric acid by 28% in rodent models [4] [5]. This nephrotoxicity appears mediated through multiple pathways:
Hepatic antioxidant defenses show paradoxical responses to saccharin:
The 8-OHdG accumulation pattern suggests preferential DNA damage in metabolic genes:
Research demonstrates that saccharin exposure duration significantly influences gut microbiota composition and function. Short-term exposure studies reveal minimal to moderate effects on microbial communities, while long-term exposure produces more pronounced and persistent alterations [1] [2] [3].
Short-Term Exposure Effects (≤2 weeks):
Short-term saccharin consumption shows variable effects on gut microbiota composition. In human studies, two weeks of saccharin supplementation at 400 milligrams per day produced no significant alterations in microbial diversity or composition at any taxonomic level [4]. Similarly, another short-term human study using 400 milligrams daily for two weeks found no significant effects on gut microbiota or glucose tolerance [1]. However, when saccharin was administered at 180 milligrams per day for two weeks, researchers observed gut microbiota alterations and a reduction in the relative abundance of Fusobacterium in the oral microbiota [1] [5].
In animal models, short-term effects vary considerably. Piglets receiving 0.015% saccharin for two weeks showed increased cecal Lactobacillus populations, particularly Lactobacillus OTU4228 [1]. Conversely, rats administered high doses of saccharin (20-100 milligrams per kilogram body weight per day) for four weeks demonstrated no significant effects on fecal microbiota [1].
Long-Term Exposure Effects (>6 weeks):
Extended saccharin exposure reveals more substantial microbiota disruption. In mice consuming 0.3 milligrams per milliliter of saccharin for six months, researchers documented significant gut microbiome perturbations manifested by bacterial pathway alterations and metabolite changes [1] [3]. At three months, these mice showed increased abundance of Sporosarcina, Jeotgalicoccus, Akkermansia, Oscillospira, and Corynebacterium, with decreased Anaerostipes and Ruminococcus populations [1] [3]. By six months, the microbial profile further shifted with increased Corynebacterium, Roseburia, and Turicibacter, while Ruminococcus, Adlercreutzia, and Dorea decreased [1] [3].
Long-term exposure also correlates with systemic inflammatory responses. Mice receiving saccharin for six months exhibited increased hepatic pro-inflammatory gene expression, including inducible nitric oxide synthase and tumor necrosis factor-alpha [1] [3]. These findings suggest that chronic saccharin consumption may induce low-grade inflammation through microbiota-mediated mechanisms.
Saccharin exposure produces markedly different responses between mice and humans, with significant inter-individual variation within species [1] [2] [4].
Human Species-Specific Responses:
Human studies reveal considerable individual variation in saccharin response. In a landmark study, seven healthy volunteers consumed 5 milligrams per kilogram body weight per day of saccharin for six days [1]. Four participants (responders) developed impaired glucose tolerance, while three (non-responders) maintained normal glucose metabolism. Microbiota analysis revealed distinct clustering patterns between responders and non-responders both before and after saccharin consumption [1].
Responders exhibited pronounced compositional changes, including a 20-fold relative increase in Bacteroides fragilis and Weissella cibaria, and an approximately 10-fold decrease in Candidatus arthromitus [1]. Non-responders showed minimal microbiota changes throughout the study period. Fecal transplant experiments confirmed the causal relationship between saccharin-induced microbiota changes and glucose intolerance, as transplantation of post-treatment fecal samples from responders into germ-free mice induced glucose intolerance [1].
Mouse Species-Specific Responses:
Mouse studies demonstrate more consistent but strain-dependent responses to saccharin. C57BL/6J mice consuming 5 milligrams per kilogram body weight per day for five weeks showed significant microbiota dysbiosis with increased Bacteroides genus and Clostridiales order bacteria, coupled with reduced Lactobacillus reuteri [1]. These changes correlated with impaired glucose tolerance and increased fecal propionate levels [1].
Interestingly, mice with genetic ablation of sweet taste receptors (T1R2-KO) showed different responses compared to wild-type littermates. When administered high-dose saccharin (250 milligrams per kilogram body weight per day) for ten weeks, T1R2-KO mice were protected from age-dependent increases in fecal short-chain fatty acids and glucose intolerance development [4].
Comparative Analysis:
The most striking difference between species lies in the consistency of response. Human studies consistently demonstrate high inter-individual variation, with only 50-60% of participants showing measurable microbiota changes [1] [4]. In contrast, mouse studies typically show more uniform responses within strains, though significant strain-to-strain variation exists [1] [6].
Dose-response relationships also differ between species. Humans show detectable microbiota changes at doses as low as 5 milligrams per kilogram body weight per day, while mice often require higher doses (20-250 milligrams per kilogram body weight per day) to produce comparable effects [1] [4]. This difference may reflect species-specific differences in saccharin metabolism, absorption, or microbiota composition.
Saccharin demonstrates potent anti-virulence properties by disrupting bacterial motility and adhesion mechanisms essential for pathogen colonization and biofilm formation [7] [8]. These effects occur at concentrations below those required for bactericidal activity, suggesting specific targeting of virulence factors rather than general cytotoxicity.
Motility Inhibition:
Saccharin exhibits dose-dependent inhibition of bacterial motility, particularly twitching motility mediated by type IV pili. In Acinetobacter baumannii AB5075, saccharin produced complete abolition of twitching motility at concentrations of 1% and below [7]. This inhibition occurred at sub-inhibitory concentrations, demonstrating specific anti-virulence activity independent of growth inhibition effects.
Type IV pili serve dual functions in bacterial pathogenesis, mediating both motility and adhesion to host tissues and surfaces. Transcriptomic analysis of A. baumannii AB5075 exposed to 1% saccharin revealed significant downregulation of genes encoding type IV pili components, including pilN, pilO, and pilA [7]. These genes encode essential structural and regulatory proteins for pilus biogenesis and function.
The mechanism underlying motility inhibition involves disruption of pilus assembly and function rather than transcriptional suppression alone. Saccharin treatment results in morphological changes to bacterial cell envelopes that interfere with pilus anchoring and extension. Additionally, the compound appears to destabilize existing pili structures, leading to their retraction or degradation [7].
Adhesion Disruption:
Saccharin significantly impairs bacterial adhesion to both biotic and abiotic surfaces. This effect extends beyond type IV pili-mediated adhesion to encompass multiple adhesion mechanisms. In A. baumannii, saccharin treatment reduces expression of fimbrial and other adhesin genes, including those encoding outer membrane proteins involved in host cell recognition and binding [7].
The adhesion disruption mechanism involves both direct effects on adhesin expression and indirect effects through cell envelope modifications. Saccharin-induced alterations in cell envelope structure and composition affect the presentation and function of surface-exposed adhesins. Additionally, the compound interferes with the synthesis and assembly of extracellular polymeric substances that contribute to bacterial attachment [7].
Virulence Gene Expression:
Comprehensive transcriptomic analysis reveals that saccharin exposure triggers widespread changes in virulence gene expression. Beyond motility and adhesion genes, saccharin downregulates expression of genes involved in biofilm matrix production, quorum sensing, and metabolic pathways essential for pathogen survival in host environments [7].
These transcriptional changes occur rapidly following saccharin exposure, with significant alterations detectable within one hour of treatment. The speed and specificity of these responses suggest that saccharin may interfere with global regulatory networks that coordinate virulence factor expression [7].
Saccharin demonstrates remarkable efficacy against polymicrobial biofilms, which represent the most clinically relevant and treatment-resistant form of bacterial communities in chronic wounds [7] [9] [10].
Polymicrobial Biofilm Inhibition:
Saccharin effectively prevents the formation of polymicrobial biofilms containing the three most common wound pathogens: Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus [7]. These three species frequently co-colonize chronic wounds and establish cooperative biofilm communities that enhance antibiotic resistance and impair wound healing.
In polymicrobial biofilm inhibition assays, 1% saccharin treatment resulted in a 28% reduction in biofilm formation compared to untreated controls [7]. While this reduction is lower than that observed for single-species biofilms, it represents a significant achievement given the enhanced resistance of polymicrobial communities. The cooperative interactions between different bacterial species in polymicrobial biofilms typically provide enhanced protection against antimicrobial agents [9] [10].
Established Biofilm Disruption:
More impressively, saccharin can disrupt established polymicrobial biofilms, which represents one of the most challenging therapeutic targets in infectious disease. Treatment with 8% saccharin solution achieved a 55% reduction in established polymicrobial biofilm biomass [7]. This level of disruption is particularly significant because established biofilms are notoriously recalcitrant to treatment, with conventional antibiotics often showing minimal efficacy.
The mechanism of biofilm disruption involves multiple complementary effects. Saccharin disrupts the structural integrity of the biofilm matrix by interfering with extracellular polymeric substance production and cross-linking. Additionally, the compound's effects on bacterial cell envelopes weaken the physical connections between bacterial cells within the biofilm community [7].
Wound Model Applications:
Saccharin's anti-biofilm activity has been successfully translated into wound care applications through the development of saccharin-loaded hydrogel dressings. These dressings maintain antimicrobial activity in complex wound environments and demonstrate superior performance compared to conventional silver-based antimicrobial dressings [7] [11].
In porcine ex vivo wound models, saccharin hydrogel dressings achieved significant reductions in bacterial load within established biofilms. An 8% saccharin hydrogel produced a 1.82 log reduction in viable A. baumannii cells, outperforming commercial silver-based dressings [11]. These results demonstrate the practical applicability of saccharin as a wound care antimicrobial agent.
Species-Specific Biofilm Effects:
While saccharin shows broad-spectrum anti-biofilm activity, its efficacy varies significantly between bacterial species. P. aeruginosa biofilms showed greater susceptibility to saccharin disruption (81% reduction at 8% concentration) compared to A. baumannii biofilms (30% reduction at 8% concentration) [7]. This species-specific variation likely reflects differences in biofilm matrix composition, cell envelope structure, and metabolic requirements.
The differential susceptibility has important implications for treatment strategies. In polymicrobial infections, saccharin may preferentially target certain species, potentially altering the microbial community composition and dynamics. This selective pressure could be exploited therapeutically to promote the growth of less pathogenic species while suppressing highly virulent organisms [7].
Saccharin demonstrates remarkable ability to enhance bacterial cell envelope permeability, creating synergistic effects with conventional antibiotics and potentially overcoming resistance mechanisms [7] [12] [13].
Mechanism of Permeability Enhancement:
Saccharin disrupts bacterial cell envelope integrity through multiple mechanisms that collectively increase membrane permeability. The compound interferes with peptidoglycan synthesis and cross-linking, leading to weakened cell wall structure. Additionally, saccharin alters lipopolysaccharide composition and organization in Gram-negative bacteria, disrupting the outer membrane barrier function [7].
Flow cytometry experiments using fluorescently labeled antibiotics demonstrate dose-dependent increases in antibiotic uptake following saccharin treatment. In A. baumannii AB5075, treatment with 1.5% saccharin significantly increased cellular uptake of Bocillin (a fluorescent penicillin derivative), Vancomycin-BODIPY, and Neomycin-Cy5 [7]. This enhanced uptake correlated with increased cell size, indicating cell envelope swelling and compromised barrier function.
The permeability enhancement effect extends beyond antibiotic uptake to include other normally excluded compounds. Propidium iodide staining experiments show that saccharin treatment increases membrane permeability to DNA-binding dyes, confirming general barrier function disruption [12]. This effect occurs in a concentration-dependent manner, with significant permeability increases observed at saccharin concentrations as low as 3 milligrams per liter [12].
Temporal Dynamics:
Cell envelope permeabilization occurs rapidly following saccharin exposure, with detectable effects within 30 minutes of treatment [7]. The kinetics of permeabilization vary between bacterial species, with Gram-negative bacteria generally showing more rapid response compared to Gram-positive bacteria. This difference likely reflects the structural complexity of the Gram-negative cell envelope and the multiple targets available for saccharin action.
Specificity and Selectivity:
Importantly, saccharin-induced permeabilization shows selectivity for bacterial cells over mammalian cells. While bacterial membranes become increasingly permeable to antibiotics following saccharin treatment, mammalian cell membranes remain relatively intact. This selectivity may result from differences in membrane composition, particularly the presence of peptidoglycan and lipopolysaccharide in bacterial cell envelopes [7].
Saccharin's ability to enhance cell envelope permeability translates into powerful re-sensitization of multidrug-resistant pathogens to conventional antibiotics [7] [14] [15] [13].
Carbapenem Re-sensitization:
Saccharin demonstrates particularly impressive efficacy in re-sensitizing carbapenem-resistant A. baumannii to last-resort antibiotics. In minimum inhibitory concentration (MIC) determination assays, 1.5% saccharin treatment reduced the MIC of doripenem, imipenem, and meropenem below European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for resistance [7].
Specifically, saccharin treatment reduced doripenem and meropenem MICs below 2 milligrams per liter, and imipenem MIC below 4 milligrams per liter. In control experiments without saccharin, imipenem MIC exceeded 32 milligrams per liter (the upper detection limit of the test system), demonstrating the profound re-sensitization effect [7].
Mechanisms of Resistance Reversal:
The primary mechanism underlying resistance reversal involves circumvention of efflux pump activity and β-lactamase protection through enhanced antibiotic penetration. Saccharin-induced cell envelope damage creates physical breaches that allow antibiotics to bypass normal resistance mechanisms. Additionally, the compound may directly interfere with efflux pump function by disrupting the proton motive force required for active transport [7].
Transcriptomic analysis reveals that saccharin treatment upregulates β-lactam resistance pathways in bacterial cells, suggesting that bacteria recognize and respond to saccharin as a β-lactam-like threat. However, this upregulation is insufficient to overcome the enhanced antibiotic penetration achieved through cell envelope disruption [7].
Broad-Spectrum Resistance Reversal:
Saccharin's re-sensitization effects extend beyond carbapenems to include multiple antibiotic classes. The compound enhances the activity of fluoroquinolones, aminoglycosides, and glycopeptides against resistant pathogens. This broad-spectrum activity suggests that the primary mechanism involves general enhancement of antibiotic penetration rather than specific inhibition of individual resistance mechanisms [7].
Clinical Implications:
The ability to re-sensitize multidrug-resistant pathogens has profound clinical implications. A. baumannii occupies the highest priority position on the World Health Organization's priority pathogen list for antibiotic resistance research and development [7]. The successful re-sensitization of carbapenem-resistant A. baumannii to existing antibiotics could extend the clinical utility of these drugs and reduce the need for more toxic last-resort treatments.
Furthermore, saccharin's safety profile as a food additive with over 100 years of human consumption history facilitates rapid clinical translation. Unlike novel antimicrobial compounds that require extensive safety testing, saccharin could potentially be repurposed for antimicrobial applications with abbreviated regulatory pathways [14] [15] [13].